Specific Scientific Field: Hematology and Oncology
Summary of the Application: ARQ 531 has shown preclinical efficacy against Acute Myeloid Leukemia (AML), a common type of adult leukemia . The drug has demonstrated potent inhibition of Src family kinases (SFK) and Bruton’s tyrosine kinase (BTK), which are known to enhance oncogenesis in AML .
Methods of Application: The potency of ARQ 531 was examined in vitro using FLT3 wild type and mutated (ITD) AML cell lines and primary samples . The modulation of pro-survival kinases following ARQ 531 treatment was determined using AML cell lines .
Results or Outcomes: ARQ 531 treatment has shown anti-proliferative activity in vitro and impairs colony formation in AML cell lines and primary AML cells, independent of the presence of a FLT3 ITD mutation . It has also demonstrated decreased phosphorylation of oncogenic kinases targeted by ARQ 531, including SFK (Tyr416), BTK, and fms-related tyrosine kinase 3 (FLT3) .
Summary of the Application: ARQ 531 has been shown to effectively inhibit both wild type and ibrutinib-resistant C481S-mutant BTK in CLL . It suppresses oncogenic BCR signaling in CLL cells resistant to ibrutinib and has demonstrated antitumor activity superior to ibrutinib in CLL .
Methods of Application: The potency of ARQ 531 and its binding kinetics were measured in enzymatic and Surface Plasmon Resonance (SPR) binding assays . Primary CLL B cells were negatively selected and treated with 1μM ARQ 531 . BCR signaling was investigated by immunoblot following a 1 hour drug incubation .
Results or Outcomes: At 72 hours, the viability of CLL cells treated with 0.1µM, 1.0µM, or 10.0µM ARQ 531 was found to be 94%, 67%, and 50% that of untreated samples, respectively . ARQ 531 demonstrates dose-dependent inhibition of BTK, AKT, and ERK phosphorylation . It also decreased CpG induced expression of CD40 by 25% and CD86 by 40% .
Summary of the Application: ARQ 531 has shown potential in the treatment of Diffuse Large B-cell Lymphoma (DLBCL), a common type of non-Hodgkin lymphoma . The drug has demonstrated superior antitumor activity compared to ibrutinib in DLBCL mouse models .
Methods of Application: The efficacy of ARQ 531 was evaluated in DLBCL mouse models . The drug was administered and its antitumor activity was compared with that of ibrutinib .
Results or Outcomes: ARQ 531 has demonstrated superior antitumor activity compared to ibrutinib in DLBCL mouse models . This suggests that ARQ 531 could be a promising therapeutic option for DLBCL .
Summary of the Application: ARQ 531 has been investigated for its potential in treating Richter’s Transformation, a complication of chronic lymphocytic leukemia (CLL) where CLL transforms into a fast-growing type of lymphoma . The drug has shown superior antitumor activity compared to ibrutinib in models of Richter’s Transformation .
Methods of Application: The efficacy of ARQ 531 was evaluated in models of Richter’s Transformation . The drug was administered and its antitumor activity was compared with that of ibrutinib .
Results or Outcomes: ARQ 531 has demonstrated superior antitumor activity compared to ibrutinib in models of Richter’s Transformation . This suggests that ARQ 531 could be a promising therapeutic option for patients with Richter’s Transformation .
Summary of the Application: ARQ 531 has shown potential in the treatment of Mantle Cell Lymphoma (MCL), a rare form of non-Hodgkin lymphoma . The drug has demonstrated superior antitumor activity compared to ibrutinib in MCL mouse models .
Methods of Application: The efficacy of ARQ 531 was evaluated in MCL mouse models . The drug was administered and its antitumor activity was compared with that of ibrutinib .
Results or Outcomes: ARQ 531 has demonstrated superior antitumor activity compared to ibrutinib in MCL mouse models . This suggests that ARQ 531 could be a promising therapeutic option for MCL .
ARQ 531, also known as Nemtabrutinib, is a novel, potent, and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). It was developed to overcome resistance associated with irreversible BTK inhibitors like ibrutinib. The chemical structure of ARQ 531 is characterized by its complex arrangement, which includes a pyrrolopyrimidine core and various functional groups that enhance its binding affinity to the BTK enzyme. Its molecular formula is , with a molecular weight of approximately 478.9 g/mol .
Preclinical studies have demonstrated that ARQ 531 exhibits significant biological activity against various cancer cell lines. It effectively inhibits the phosphorylation of BTK and other related kinases, leading to decreased survival signals in CLL cells resistant to traditional therapies. Notably, ARQ 531 has shown superior antitumor activity compared to ibrutinib in models of CLL, particularly against cells harboring the C481S mutation that confers resistance to irreversible inhibitors .
ARQ 531 is primarily being investigated for its therapeutic potential in treating B-cell malignancies, including:
Clinical trials are ongoing to evaluate its efficacy and safety profile in patients with relapsed or refractory conditions .
Interaction studies have shown that ARQ 531 not only inhibits BTK but also affects other kinases within the BCR signaling pathway, including Src family kinases and fms-related tyrosine kinase 3 (FLT3). These interactions suggest a broader therapeutic potential beyond just targeting BTK, making it a candidate for combination therapies with other agents like venetoclax .
ARQ 531 shares similarities with several other kinase inhibitors but is unique due to its reversible binding mechanism and efficacy against resistant mutations. Below are some similar compounds:
Compound Name | Mechanism | Unique Features |
---|---|---|
Ibrutinib | Irreversible BTK Inhibitor | First-generation BTK inhibitor; prone to resistance |
Acalabrutinib | Irreversible BTK Inhibitor | More selective for BTK than ibrutinib |
Dasatinib | Multi-kinase inhibitor | Targets multiple pathways beyond BTK |
Gilteritinib | FLT3 inhibitor | Primarily targets FLT3 mutations |
Venetoclax | BCL-2 inhibitor | Induces apoptosis in B-cell malignancies |
ARQ 531's ability to effectively inhibit both wild-type and mutant forms of BTK distinguishes it from these other compounds, especially in contexts where resistance has developed .
Current industrial strategies disconnect ARQ 531 into three modular fragments:
Table 1 Comparison of representative routes to key advanced intermediates
Disconnection | Step count | Lowest temperature | Isolated yield | Key innovations | Source |
---|---|---|---|---|---|
Ketone 3 via batch n-butyl-lithium metalation | 8 | −60 °C | 61% [1] | Single-pot halogen–metal exchange | 39 |
Ketone 3 via sequential deprotonation–lithiation in flow | 6 | −30 °C | ≈65% (pilot-scale average) [1] | Inline quench, residence-time control | 39 |
Biaryl ether fragment via dimethyl carbonate process | 2 | 90 °C | >85% (each step) [2] | Dimethyl carbonate as solvent and desiccant; controlled water content | 4 |
Aminotetrahydropyran from tri-O-acetyl-D-glucal (legacy) | 9 | 0 °C | 27% overall [3] | Multiple protecting groups | 19 |
Aminotetrahydropyran from dihydro-levoglucosenone (renewed) | 2 | 60 °C | >70% overall [4] [3] | Enzyme-catalysed transamination plus reductive acetal opening | 18 19 |
The flow-enabled lithiation reduced step count and eased cryogenic demands, while the dimethyl carbonate sequence shortened isolation operations by eliminating Dean–Stark dehydration [2].
Merck scientists evolved and immobilised a transaminase to convert dihydro-levoglucosenone to the corresponding bicyclic amine intermediate in water-saturated 2-methyltetrahydrofuran [4].
Table 2 Metrics for the immobilised transaminase step
Parameter | Aqueous free enzyme | Immobilised enzyme |
---|---|---|
Enzyme loading (weight %) | 20 | 8 → 2 |
Reaction medium | Buffer | Water-saturated 2-methyltetrahydrofuran |
Conversion after 24 h | >90% [4] | >95% [4] |
Diastereomeric ratio | 13 : 1 [4] | >50 : 1 after crystallisation [4] |
Need for acetone stripping/pH control | Required [4] | Not required [4] |
Opening the bicyclic acetal of the transaminase product is accomplished with boron trifluoride diethyl etherate and triethylsilane in a fifty–fifty mixture of sulfolane and anisole [3]. Kinetic and spectroscopic studies revealed that sulfolane coordinates to boron trifluoride, enabling in situ generation of diborane, the true reductant, which delivers the amino-tetrahydropyran with stereoretention [5] [3].
Key mechanistic findings:
Sequential deprotonation–lithiation flow process
Transition from batch n-butyl-lithium to a sequential methyllithium followed by n-butyl-lithium quench in a tubular reactor raised robustness: average kilogram-scale isolated yield sixty-five per cent with ninety-nine-point-nine per cent purity; temperature was relaxed to minus thirty degrees Celsius [1].
Biaryl ether manufacture
Using dimethyl carbonate as both solvent and dehydrating agent removed azeotropic distillations; controlling water to below one hundred parts per million suppressed hydrolytic impurity formation, delivering the ether in eighty-eight per cent assay yield and avoiding low-melting oiling phenomena [2].
Pilot-scale automation
Data-rich experimentation combined with dynamic response-surface modelling defined a robust design space for the nucleophilic aromatic substitution that forms the active pharmaceutical ingredient, allowing continuous monitoring and rapid scale-up without additional solvent swaps [6].
Table 3 Environmental improvements across the updated route
Metric | Legacy route | Optimised route | Change | Source |
---|---|---|---|---|
Step count to aminotetrahydropyran | 9 | 2 | −78% | 19 |
Overall yield to aminotetrahydropyran | 27% | >70% | +>27 percentage points | 19 |
Process mass intensity for aminotetrahydropyran | >300 | <20 | >94% reduction | 19 |
Lowest temperature in lithiation sequence | −60 °C | −30 °C | Energy saving | 39 |
Organometallic reagent excess | 3.0 equivalents | 1.1 equivalents | −63% | 37 |
Use of petroleum-based polar aprotic solvents | Dimethylformamide, N-methyl-pyrrolidone | Replaced by dimethyl carbonate and 2-methyltetrahydrofuran | Eliminated hazardous solvents | 4 18 |
The biorenewable origin of dihydro-levoglucosenone and 2-methyltetrahydrofuran, coupled with solvent recycling of sulfolane, addresses several of the twelve principles of green chemistry, notably waste prevention, safer solvents and auxiliaries, energy efficiency, and use of renewable feedstocks [7].